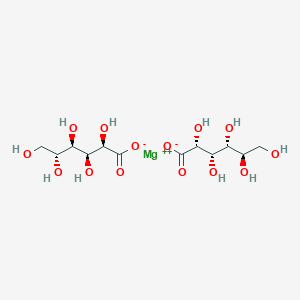

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Beschreibung

Magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt of D-gluconic acid. Its molecular formula is C₁₂H₂₂MgO₁₄, with a molecular weight of 414.60 g/mol . The compound features a magnesium ion (Mg²⁺) coordinated with two D-gluconate anions, each derived from the polyhydroxy carboxylic acid D-gluconic acid ((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid) .

Magnesium gluconate is widely used in pharmaceuticals as a dietary supplement to address magnesium deficiency due to its high bioavailability and tolerability . It is also employed in food fortification and industrial applications, leveraging its chelating properties to stabilize metal ions in solutions . The compound is hygroscopic and typically stored under dry conditions to prevent moisture absorption .

Eigenschaften

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVIUYTHWPELF-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HOCH2(CHOH)4CO2)2, C12H22MgO14 | |

| Record name | Magnesium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_gluconate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890579 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3632-91-5 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH52F4317B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Yield Maximization

Industrial protocols emphasize temperature control, stoichiometric ratios, and mixing efficiency. Example 1 from patent CN1118785A details the use of 1 kg glucose-delta-lactone dissolved in 1 L distilled water, reacted with 130 g magnesium oxide under reflux for 3 hours, yielding 85.5 g magnesium gluconate (85.5% yield). Scaling to 30 kg lactone (Example 3) produced 25.8 kg product (86% yield), demonstrating consistent scalability.

Table 1: Reaction Parameters and Yields from Patent Examples

| Example | Lactone (kg) | MgO (g) | Yield (kg) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 130 | 0.0855 | 85.5 |

| 2 | 10 | 1300 | 9.10 | 91.0 |

| 3 | 30 | 3900 | 25.8 | 86.0 |

Purification Techniques

Recrystallization is critical for pharmaceutical-grade purity. The crude product is dissolved in distilled water (1:1 w/v), treated with activated carbon, and filtered. Ethanol washing removes residual sugars, followed by drying at 80°C. X-ray diffraction analyses confirm the crystalline structure aligns with pharmacopeial standards.

Formulation of Oral Liquid Preparations

Magnesium gluconate is often formulated as a sugar-free oral solution for diabetic patients. Patent CN1118785A specifies a composition of 100 g magnesium gluconate, rebaudioside (a non-caloric sweetener), and distilled water to 1 L. The solution is sterilized at 100°C for 30 minutes and packaged in 10 mL vials. Rebaudioside’s high sweetness potency (260–300× sucrose) minimizes additive volume, ensuring stability and palatability.

Table 2: Oral Liquid Formulation (Per 1000 mL)

| Component | Quantity | Function |

|---|---|---|

| Magnesium Gluconate | 100 g | Active ingredient |

| Rebaudioside | 0.25–0.5 g | Sweetener |

| Distilled Water | q.s. to 1 L | Solvent |

Comparative Analysis of Synthesis Methods

Lactone vs. Fermentation-Derived Gluconic Acid

Traditional methods use gluconic acid produced via glucose fermentation with Aspergillus niger. However, this requires sterile conditions, prolonged fermentation times (24–48 hours), and costly downstream processing. The lactone hydrolysis method reduces production time to 3–5 hours and eliminates microbial contamination risks.

Environmental and Economic Considerations

The lactone-based process generates minimal waste, as unreacted magnesium oxide is recoverable via filtration. In contrast, fermentation methods produce biomass byproducts requiring disposal. Economic analyses estimate a 20–30% cost reduction with the lactone approach due to lower energy and labor inputs.

Quality Control and Analytical Validation

Analyse Chemischer Reaktionen

Reaktionstypen: Magnesiumgluconat unterliegt hauptsächlich Komplexierungsreaktionen aufgrund des Vorhandenseins des Gluconatliganden. Es nimmt unter normalen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen: Die Synthese von Magnesiumgluconat beinhaltet Reagenzien wie Gluconsäure oder Gluconat-Delta-Lacton und Magnesiumoxid oder -carbonat. Die Reaktionsbedingungen umfassen wässrige Lösungen, kontrollierte Erwärmung und Rühren .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion zwischen Gluconsäure und Magnesiumoxid oder -carbonat ist Magnesiumgluconat. Unter kontrollierten Bedingungen werden normalerweise keine signifikanten Nebenprodukte gebildet .

Wissenschaftliche Forschungsanwendungen

Nutritional and Dietary Supplementation

Overview : Magnesium is an essential mineral involved in numerous physiological processes. Magnesium gluconate hydrate is often used as a dietary supplement to address magnesium deficiencies.

Key Applications :

- Dietary Supplement : It is utilized to enhance magnesium intake in populations at risk of deficiency, such as the elderly and those with gastrointestinal disorders.

- Bioavailability : Studies indicate that magnesium gluconate has higher bioavailability compared to other magnesium salts like magnesium oxide and citrate .

Clinical Research

Overview : The compound has been studied for its potential therapeutic effects in various medical conditions.

Key Applications :

- Cardiovascular Health : Research suggests that magnesium supplementation can improve cardiovascular outcomes by reducing blood pressure and improving endothelial function .

- Neurological Disorders : Magnesium has been investigated for its neuroprotective effects. Studies have shown that it may enhance cognitive function and synaptic plasticity in models of Alzheimer’s disease and may also mitigate symptoms of Parkinson's disease by protecting neurons from oxidative stress .

- Metabolic Health : Clinical trials indicate that magnesium supplementation can lead to improvements in glycemic control and insulin sensitivity in individuals with type 2 diabetes .

Pharmaceutical Applications

Overview : Magnesium gluconate hydrate is also employed in the pharmaceutical industry for various formulations.

Key Applications :

- Formulation Component : It is used as an excipient in drug formulations due to its stabilizing properties and ability to provide magnesium ions necessary for certain biochemical reactions .

- Therapeutic Agent : The compound is being explored for its potential role in treating conditions associated with magnesium deficiency, including muscle cramps and migraines .

Industrial Applications

Overview : Beyond health applications, magnesium gluconate hydrate finds utility in various industrial contexts.

Key Applications :

- Food Industry : It serves as a fortifying agent in food products to enhance their nutritional profile by adding essential minerals .

- Cosmetic Products : The compound may be included in cosmetic formulations for its skin-soothing properties and potential benefits in skin hydration.

Comparison with Other Magnesium Compounds

| Compound | Bioavailability | Common Uses | Notes |

|---|---|---|---|

| Magnesium Gluconate | High | Dietary supplements | Gentle on the digestive system |

| Magnesium Citrate | Moderate | Laxative | High solubility |

| Magnesium Oxide | Low | Antacid | Less bioavailable |

| Magnesium Sulfate | Moderate | Eclampsia treatment | Used intravenously |

Wirkmechanismus

Magnesium gluconate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor in over 300 enzymatic reactions, including those involved in protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Gluconate Salts

Key Observations:

- Solubility: Sodium and potassium gluconates exhibit high water solubility due to monovalent cations, whereas divalent cation salts (Mg²⁺, Ca²⁺, Zn²⁺) have lower solubility .

- Stability : Magnesium gluconate is hygroscopic, requiring dry storage, while sodium and potassium salts are more stable under ambient conditions .

Research Findings and Industrial Relevance

- Antimicrobial Activity : The gluconate anion disrupts bacterial membranes by binding to metal ions essential for microbial growth. Zinc gluconate exhibits enhanced antiviral activity compared to magnesium gluconate due to Zn²⁺’s role in immune function .

- Metal Chelation : Sodium gluconate is preferred in industrial descaling agents due to its high solubility and chelation efficiency for Fe³⁺ and Al³⁺ . In contrast, magnesium gluconate’s moderate chelation strength makes it suitable for stabilizing Mg²⁺ in pharmaceuticals .

- Stability in Alkaline Conditions : Calcium gluconate forms unstable complexes with D-glucose but remains stable in aqueous solutions at physiological pH, enabling its use in IV therapies .

Biologische Aktivität

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention for its biological activity and potential health benefits. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₂MgO₁₄

- Molecular Weight : 414.6 g/mol

- CAS Number : 3632-91-5

- SMILES Notation : [Mg++].[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O.[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it is effectively absorbed in the gastrointestinal tract, making it a preferred choice for magnesium supplementation . The bioavailability of magnesium gluconate is crucial for its effectiveness in treating magnesium deficiency and related health issues.

2. Physiological Roles

Magnesium plays several vital roles in the body:

- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions, including those involved in energy production and DNA synthesis.

- Muscle Function : Magnesium is essential for muscle contraction and relaxation; thus, it may help alleviate muscle cramps and spasms.

- Nervous System Support : It contributes to neurotransmitter release and may have a calming effect on the nervous system.

3. Clinical Applications

Magnesium gluconate has been studied for various health conditions:

- Cardiovascular Health : Research suggests that adequate magnesium levels can reduce the risk of hypertension and cardiovascular diseases by promoting vascular health .

- Bone Health : Magnesium is critical for bone formation and maintenance. Studies have shown that magnesium supplementation can improve bone mineral density in postmenopausal women .

- Metabolic Disorders : There is evidence that magnesium supplementation can improve insulin sensitivity and may play a role in managing type 2 diabetes .

Case Study 1: Magnesium Supplementation in Hypertension

A clinical trial involving hypertensive patients demonstrated that supplementation with magnesium gluconate significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the potential of magnesium in managing hypertension effectively.

Case Study 2: Impact on Bone Density

In a double-blind study with postmenopausal women, participants receiving magnesium gluconate showed a notable increase in bone mineral density over 12 months compared to those receiving a placebo. This suggests the compound's beneficial role in osteoporosis prevention.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |

| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |

| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |

Q & A

Q. What are the established methods for synthesizing magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, and how can purity be validated?

Synthesis typically involves neutralizing D-gluconic acid with magnesium hydroxide or carbonate. D-Gluconic acid is produced via glucose oxidation using enzymatic (e.g., Aspergillus niger fermentation) or chemical methods (e.g., hypochlorite or electrolytic oxidation in the presence of bromide) . Post-synthesis, purity can be validated via:

Q. How is the stereochemical configuration of magnesium gluconate confirmed experimentally?

The stereochemistry is determined using:

- X-ray crystallography : Resolves absolute configuration (e.g., R/S assignments for hydroxyl groups) .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations identify spatial arrangements. For example, axial vs. equatorial hydroxyls in the chair conformation .

- Optical rotation : Matches reported values (e.g., D-gluconate derivatives show specific rotations around −6.7°) .

Q. What are the key stability considerations for storing magnesium gluconate in laboratory settings?

- Hydration state : Anhydrous vs. hydrated forms (e.g., dihydrate) require controlled humidity (<30% RH) to prevent deliquescence .

- Thermal degradation : Decomposition begins above 131°C; avoid prolonged exposure to temperatures >80°C .

- Light sensitivity : Store in amber glass to prevent photooxidation of hydroxyl groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate magnesium gluconate’s bioavailability in in vitro models?

- Caco-2 cell assays : Measure transepithelial transport efficiency using LC-MS to quantify Mg²⁺ and gluconate uptake .

- Chelation studies : Use fluorescence probes (e.g., Mag-Fluo-4) to track intracellular Mg²⁺ release kinetics .

- pH-dependent solubility : Simulate gastrointestinal conditions (pH 1.2–7.4) to assess dissolution profiles .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

- Isothermal titration calorimetry (ITC) : Directly measure binding enthalpies between Mg²⁺ and gluconate .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stability of coordination geometries (e.g., octahedral Mg²⁺ complexes) .

- Comparative studies : Replicate conflicting protocols (e.g., varying ionic strength) to identify methodological biases .

Q. How can magnesium gluconate’s efficacy as a corrosion inhibitor be systematically tested for industrial alloys?

- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance () on mild steel or aluminum alloys in saline solutions .

- Weight loss assays : Immerse alloys in 3.5% NaCl with/without inhibitor (0.1–1.0 mM) for 30 days .

- Surface analysis : Use SEM-EDS to detect Mg²⁺ deposition on alloy surfaces, indicating passivation .

Q. What methodologies optimize the biosynthesis of magnesium gluconate via microbial fermentation?

- Strain engineering : Overexpress glucose oxidase (gox gene) in Aspergillus niger to enhance gluconic acid yield .

- Fed-batch fermentation : Maintain glucose concentration at 100–150 g/L to prevent substrate inhibition .

- Downstream processing : Use ion-exchange chromatography to separate Mg-gluconate from residual sugars .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of gluconate derivatives?

- Standardized protocols : Adopt CLSI guidelines for minimum inhibitory concentration (MIC) assays, controlling variables like pH (activity peaks at pH 5–6) and inoculum size .

- Synergistic studies : Test combinations with EDTA (enhances metal ion chelation) to clarify mechanistic contributions .

- Replicate conditions : Compare inhibition zones (IZD) across studies using identical strains (e.g., S. aureus ATCC 25923) and concentrations (e.g., 10–100 µg/mL) .

Q. Why do computational models and experimental data diverge in predicting magnesium gluconate’s hydration behavior?

- Force field limitations : Classical MD simulations may inadequately model Mg²⁺-water-gluconate interactions. Hybrid QM/MM approaches improve accuracy .

- Hydration kinetics : Experimental TGA data (e.g., 15% weight loss at 100°C) reflect dynamic water loss, whereas models assume equilibrium .

- Crystallographic variability : Polymorphs (e.g., anhydrous vs. dihydrate) exhibit distinct dehydration pathways, necessitating single-crystal studies .

Methodological Best Practices

- Stereochemical purity : Use chiral HPLC (e.g., Astec Cyclobond columns) to separate enantiomeric impurities .

- Coordination chemistry : Characterize Mg²⁺ binding sites using EXAFS to determine bond lengths and coordination numbers .

- Ethical compliance : For biological studies, follow ARRIVE guidelines and obtain ethics approvals for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.